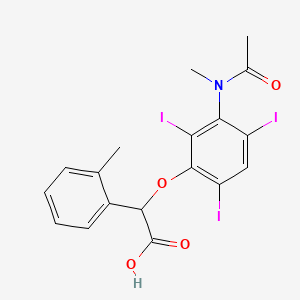
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that features a combination of aromatic rings, iodine atoms, and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetamidation: The acetamido group can be introduced through the reaction of the iodinated compound with N-methylacetamide under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the iodinated acetamido compound with o-tolylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the acetamido group.
Reduction: Reduction reactions may target the iodine atoms or the acetamido group.
Substitution: Halogen atoms like iodine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated or deacetylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as imaging agents due to the presence of iodine, which is useful in radiographic imaging.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents, given the bioactivity of similar structures.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. The iodine atoms could facilitate interactions with proteins or nucleic acids, while the acetamido group might enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)acetic acid: Lacks the o-tolyl group, which might affect its chemical reactivity and biological activity.
2-(3-(N-Methylacetamido)-2,4,6-diiodophenoxy)-2-(o-tolyl)acetic acid: Contains fewer iodine atoms, potentially altering its imaging properties and reactivity.
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid: The position of the tolyl group is different, which could influence its steric interactions and overall activity.
Uniqueness
The unique combination of functional groups in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23197-57-1 |
|---|---|
Formule moléculaire |
C18H16I3NO4 |
Poids moléculaire |
691.0 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C18H16I3NO4/c1-9-6-4-5-7-11(9)16(18(24)25)26-17-13(20)8-12(19)15(14(17)21)22(3)10(2)23/h4-8,16H,1-3H3,(H,24,25) |
Clé InChI |
LRJORYLDOVGSIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)N(C)C(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















